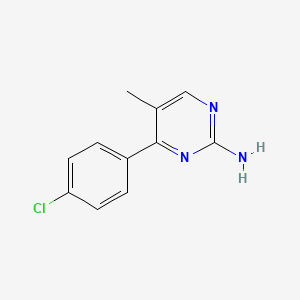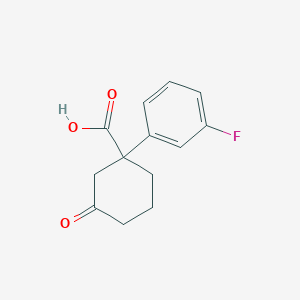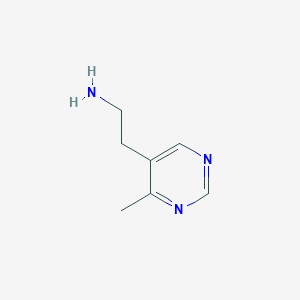
2-(4-Methylpyrimidin-5-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpyrimidin-5-yl)ethanamine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyrimidin-5-yl)ethanamine typically involves the condensation of 4-methylpyrimidine with ethylamine. One common method includes the reaction of 4-methylpyrimidine with ethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylpyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpyrimidin-5-yl)ethanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Methylpyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylpyrimidin-2-yl)ethanamine
- 2-(4-Methylpyrimidin-3-yl)ethanamine
- 2-(4-Methylpyrimidin-4-yl)ethanamine
Uniqueness
2-(4-Methylpyrimidin-5-yl)ethanamine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
2-(4-methylpyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-6-7(2-3-8)4-9-5-10-6/h4-5H,2-3,8H2,1H3 |
InChI-Schlüssel |
WYTOHYNBARFCGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=NC=C1CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)
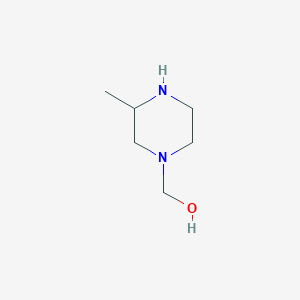
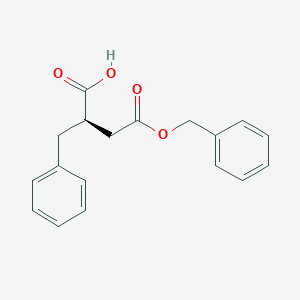
![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)
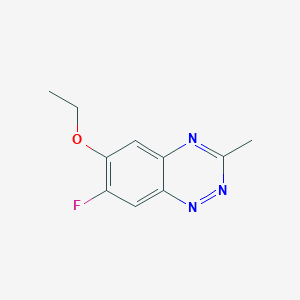
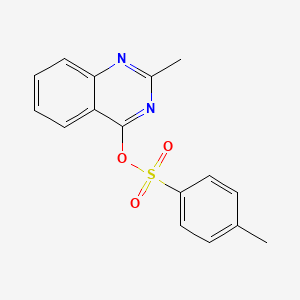
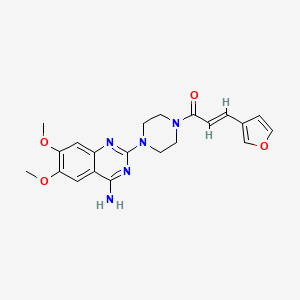
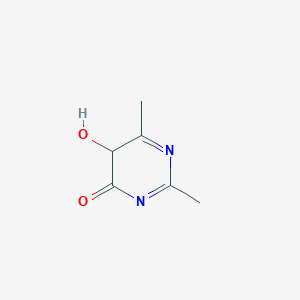
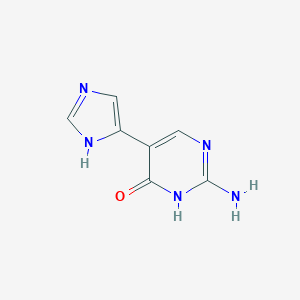
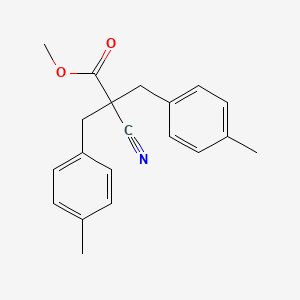

![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)
